![molecular formula C15H17NO B13177085 {4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
{4-[Benzyl(methyl)amino]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[Benzyl(methyl)amino]phenyl}methanol is a biochemical compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
From 4-Formylbenzoic Acid Methyl Ester
Step 1: React 4-formylbenzoic acid methyl ester with hydroxylamine to form an oxime intermediate.
Step 2: Reduce the oxime intermediate in the presence of a base to obtain 4-aminomethylbenzoic acid.
Step 3: Hydrogenate 4-aminomethylbenzoic acid to produce {4-[Benzyl(methyl)amino]phenyl}methanol.
-
From 4-Hydroxymethylbenzonitrile
Industrial Production Methods
The industrial production methods for this compound typically involve large-scale hydrogenation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- {4-[Benzyl(methyl)amino]phenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
-
Reduction
- The compound can be reduced to form various amines or alcohol derivatives.
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), amines.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Various amines or alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
{4-[Benzyl(methyl)amino]phenyl}methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
-
Chemistry
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and polymers.
-
Biology
-
Medicine
- Investigated for potential therapeutic applications due to its bioactive properties.
-
Industry
Mécanisme D'action
The mechanism of action of {4-[Benzyl(methyl)amino]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of bioactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
-
4-Aminomethylbenzyl Alcohol
- Similar structure but lacks the benzyl(methyl)amino group.
- Used in similar applications but with different reactivity profiles.
-
4-Hydroxymethylbenzonitrile
- Precursor in the synthesis of {4-[Benzyl(methyl)amino]phenyl}methanol.
- Different functional groups leading to varied chemical behavior.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
[4-[benzyl(methyl)amino]phenyl]methanol |
InChI |
InChI=1S/C15H17NO/c1-16(11-13-5-3-2-4-6-13)15-9-7-14(12-17)8-10-15/h2-10,17H,11-12H2,1H3 |
Clé InChI |
DALUATGISVVSPA-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B13177014.png)

![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)

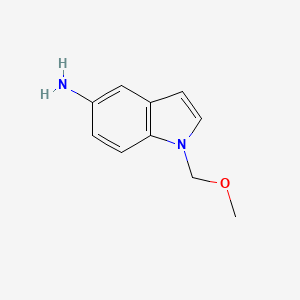
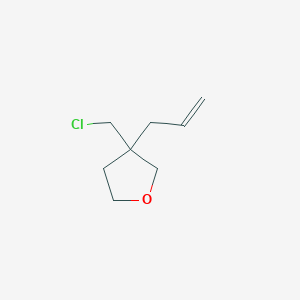

![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
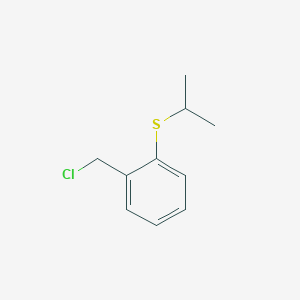
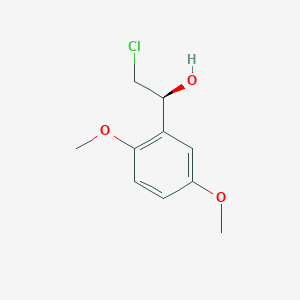
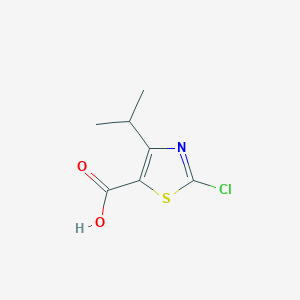

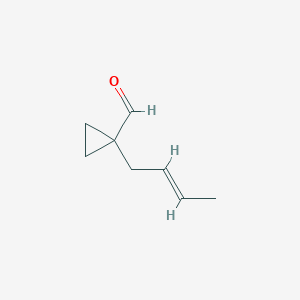
![1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)
